molecular formula C15H13ClINO2 B6043887 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide

Cat. No.: B6043887
M. Wt: 401.62 g/mol
InChI Key: OMRAFCLFATZUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide, also known as CI994, is a small molecule inhibitor that belongs to the family of histone deacetylase (HDAC) inhibitors. It has shown promising results in preclinical studies for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and non-histone proteins. This alteration in the chromatin structure results in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation required for tumor growth and metastasis. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) molecules.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide. One of the potential areas of investigation is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Another area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound. Finally, the combination of this compound with other anticancer drugs or immunotherapies is also a promising avenue for future research.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide involves the reaction of 4-chloro-2-methylphenol with 4-iodoaniline in the presence of sodium hydride and N,N-dimethylformamide (DMF) to obtain this compound. The yield of the reaction is around 50%.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC enzymes, which play a crucial role in the regulation of gene expression. This compound has also been found to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine, by increasing their accumulation in cancer cells.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINO2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRAFCLFATZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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